2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c1-13-16(14(2)28-24-13)11-30-22-23-20-19(17(12-29-20)18-9-6-10-27-18)21(26)25(22)15-7-4-3-5-8-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMRDAKTFHNGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel derivative of thieno[2,3-d]pyrimidinones, which have garnered attention for their diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of thieno[2,3-d]pyrimidinone derivatives typically involves multi-step reactions including cyclization and substitution processes. The specific compound can be synthesized through a series of reactions involving 3,5-dimethylisoxazole and various thiol and furan derivatives. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidinone derivatives. For instance, compounds containing this scaffold have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 19 | MCF-7 | 0.94 | Induces apoptosis |
| Compound 6b | HepG2 | Not specified | Inhibits cell proliferation |
| Compound K5 | HeLa | Not specified | Cytotoxicity via apoptosis |
The compound 19 demonstrated potent inhibition against MCF-7 breast cancer cells with an IC50 value of 0.94 μM, indicating its potential as a therapeutic agent in breast cancer treatment . Additionally, other derivatives have shown varying degrees of activity against HepG2 and HeLa cell lines, suggesting a broad spectrum of anticancer efficacy .
The mechanisms through which these compounds exert their biological effects include:
- Induction of Apoptosis : Many thieno[2,3-d]pyrimidinone derivatives activate apoptotic pathways in cancer cells.
- Inhibition of Key Enzymes : Some compounds have been identified as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a critical role in steroid metabolism and cancer progression .
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidinones have been evaluated for their antimicrobial activity. Recent studies indicate that certain derivatives exhibit significant antibacterial and antifungal properties against various pathogens:
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | Gram-positive bacteria | Moderate |
| Compound B | Fungi (Candida spp.) | High |
These findings suggest that modifications to the thieno[2,3-d]pyrimidinone structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in infectious disease treatment .
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of thieno[2,3-d]pyrimidinones revealed that certain substitutions significantly enhanced cytotoxicity against MCF-7 and A549 cell lines. The study emphasized the importance of structural modifications in optimizing therapeutic effects.
- Case Study on Antimicrobial Efficacy : Research involving thieno[2,3-d]pyrimidinone derivatives demonstrated their effectiveness against resistant strains of bacteria and fungi. The results indicated that compounds with specific functional groups exhibited superior activity compared to standard antibiotics.
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit the growth of human cervical carcinoma (HeLa) and colon carcinoma (HCT116) cells at low micromolar concentrations .
- Antimicrobial Properties : Thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial activity. Studies show that modifications to the core structure can enhance efficacy against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Pharmacological Insights
- Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. For example, compounds with similar scaffolds have been reported to inhibit kinases that are critical in cancer signaling pathways .
- Selectivity and Toxicity : One of the significant advantages of this compound is its selectivity towards cancer cells over normal cells, which could lead to reduced side effects compared to traditional chemotherapeutics. This selectivity is often assessed through cytotoxicity assays against various cell lines .
Case Study 1: Antitumor Efficacy
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity against a panel of cancer cell lines. The most potent derivative exhibited submicromolar activity against HeLa cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. The results showed that specific modifications could enhance activity against resistant bacterial strains. The study highlighted the importance of structural diversity in developing effective antimicrobial agents .
Chemical Reactions Analysis
1.1. Nucleophilic Substitution
-
Mechanism : The thioether group (-S-) acts as a leaving group, enabling substitution reactions with nucleophiles (e.g., amines, hydroxide ions).
-
Conditions : Typically performed under basic conditions (e.g., triethylamine) or using phase-transfer catalysts to enhance reactivity .
-
Example :
1.2. Condensation Reactions
-
Mechanism : Coupling of carbonyl compounds (e.g., ketones) with amidines or urea derivatives to form pyrimidine rings.
-
Conditions : Catalyzed by ZnCl₂ or K₂S₂O₈ in solvents like acetone .
-
Example :
1.3. Oxidative Annulation
-
Mechanism : Oxidative coupling of aryl ketones or alkenes with DMSO to generate heterocyclic frameworks.
-
Example :
2.1. Formation of Pyrimidine Core
The thieno[2,3-d]pyrimidine ring system is synthesized through:
-
Enamine chemistry : Reaction of β-keto esters with amidines under ultrasound irradiation .
-
Cyclocondensation : β-keto esters and amidines form pyrimidinols, followed by tosylation and Suzuki coupling .
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| β-keto esters + amidines | Ultrasound, EtOH/EtOAc | Pyrimidinols → 4-arylpyrimidines | 85–95% |
| Triethyl orthoformate | ZnCl₂, ammonium acetate | 4,5-disubstituted pyrimidines | 60–80% |
2.2. Substitution Reactions
-
SₙAr (Nucleophilic Aromatic Substitution) :
-
Thioether Substitution :
2.3. Oxidative Reactions
-
Hydrogen Peroxide Oxidation :
-
Enantioselective Epoxidation :
3.1. Furan Ring Modifications
-
Alkylation : Furan’s electron-rich nature allows electrophilic substitution (e.g., alkylation with alkyl halides) .
-
Cyclization : Furan-based derivatives can undergo Diels-Alder reactions with dienophiles to form fused rings .
3.2. Isoxazole Reactivity
-
Methylation : The isoxazole ring undergoes electrophilic substitution (e.g., methyl groups at positions 3 and 5).
-
Reduction : Selective reduction of isoxazole to imidazoles or amidines under hydrogenation conditions .
Stability and Purity
-
Purity : Commercial samples typically exceed 95% purity, ensuring reliability in research.
-
Stability : Resistant to hydrolysis under mild conditions but susceptible to acidic/basic media.
Mechanistic Insights
Q & A
Basic Research Questions
Q. What is the structural rationale behind the design of this thieno[2,3-d]pyrimidin-4(3H)-one derivative, and how do its substituents influence biological activity?
- Methodological Answer : The compound integrates a thieno[2,3-d]pyrimidin-4(3H)-one core with a 3,5-dimethylisoxazole methylthio group, a furan-2-yl substituent, and a phenyl ring. Structural analogs (e.g., 5-(p-Tolyl)thieno[2,3-d]pyrimidin-4(3H)-one) show that the isoxazole and thioether groups enhance interactions with hydrophobic pockets in biological targets, while the furan ring may improve solubility and π-π stacking . Comparative assays using analogs with modified substituents (e.g., amino groups replacing thioethers) reveal reduced antimicrobial activity, highlighting the critical role of the thioether linkage .
Q. What synthetic routes are reported for this compound, and what are the key challenges in its preparation?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core formation : Cyclization of thiophene-2,3-diamine derivatives with carbonyl reagents to form the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.
Functionalization : Introduction of the 3,5-dimethylisoxazole methylthio group via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis.
Coupling reactions : Suzuki-Miyaura cross-coupling for the 5-(furan-2-yl) substituent, optimized using Pd catalysts and microwave-assisted heating to reduce side products .
Key challenges include regioselectivity during cyclization and purification of intermediates with similar polarities .
Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., furan C-H protons at δ 6.3–7.1 ppm) and confirms substitution patterns.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₂₂H₁₈N₃O₂S₂; calc. 423.6 g/mol) .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while adhering to green chemistry principles?
- Methodological Answer :
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for thioether formation, reducing toxicity .
- Catalyst optimization : Use immobilized Pd catalysts (e.g., Pd@SiO₂) for Suzuki-Miyaura coupling to enable recycling and minimize metal leaching .
- Process intensification : Employ flow chemistry for the cyclization step, improving heat transfer and reducing reaction time by 40% .
Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in murine models) to identify rapid metabolism of the furan ring, which may explain reduced in vivo efficacy .
- Metabolite identification : Use LC-MS/MS to detect hydroxylated furan derivatives, which may exhibit off-target effects .
- Dose-response recalibration : Adjust dosing intervals based on bioavailability studies to maintain therapeutic concentrations .
Q. What environmental impact assessment strategies are recommended for this compound during preclinical development?
- Methodological Answer :
- Degradation studies : Perform photolysis (UV/Vis) and hydrolysis (pH 3–9) to assess persistence. Isoxazole rings are resistant to hydrolysis, suggesting potential bioaccumulation risks .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition, prioritizing compounds with LC₅₀ > 10 mg/L .
Q. Which computational methods are suitable for predicting the compound’s interaction with kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of Aurora kinase A (PDB: 3K1) to map binding poses. The thieno[2,3-d]pyrimidine core shows strong hydrogen bonding with Glu211 and Lys162 residues .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of the ligand-receptor complex. RMSD < 2 Å indicates stable binding .
Q. How can structural modifications enhance the compound’s selectivity for cancer vs. non-cancer cell lines?
- Methodological Answer :
- SAR-driven design : Replace the 3-phenyl group with a 4-fluorophenyl moiety to reduce off-target binding to hERG channels (IC₅₀ increased from 1.2 µM to 8.7 µM) .
- Proteomics profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions and guide substituent optimization .
Data Contradiction Analysis Example
Conflict : Antiproliferative activity varies between MCF-7 (IC₅₀ = 0.8 µM) and HT-29 (IC₅₀ = 5.3 µM) cell lines .
Resolution :
- Mechanistic studies : Check p53 status; MCF-7 (wild-type p53) shows apoptosis via caspase-3 activation, while HT-29 (mutant p53) requires higher concentrations to induce necroptosis .
- Pathway analysis : RNA-seq reveals differential expression of Bcl-2 family proteins, necessitating combination therapies with BH3 mimetics in resistant lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
